

Application Notes and Protocols: Suncus murinus as a Research Model for Motilin

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Compound of Interest				
Compound Name:	Motilin			
Cat. No.:	B163129	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Introduction

The house musk shrew, Suncus murinus, has emerged as a crucial animal model for the study of **motilin**, a 22-amino acid peptide hormone that regulates gastrointestinal motility. Unlike common laboratory rodents such as mice and rats, where the genes for both **motilin** and its receptor are pseudogenes, Suncus murinus possesses a functional **motilin** system highly homologous to that of humans.[1][2] This makes it an invaluable tool for elucidating the physiological roles of **motilin** and for the preclinical evaluation of **motilin** receptor agonists and antagonists.

Suncus murinus exhibits a migrating motor complex (MMC), the characteristic pattern of gastrointestinal motility during the fasting state, which is regulated by **motilin**.[3][4] This model allows for the investigation of **motilin**'s effects on gastric emptying, appetite stimulation, and its interplay with other hormones like ghrelin.[5][6] Furthermore, the established use of Suncus murinus in emesis research provides a platform to study the emetic side effects associated with some **motilin** receptor agonists.[7]

These application notes provide a comprehensive overview of the use of Suncus murinus in **motilin** research, including detailed experimental protocols and a summary of key quantitative data.



Data Presentation

The following tables summarize quantitative data from studies investigating the effects of **motilin** in Suncus murinus.

Table 1: In Vivo Effects of Motilin on Gastrointestinal Motility

Parameter	Motilin Dose	Route of Administration	Observed Effect	Reference
Induction of Gastric Phase III- like Contractions	100–300 ng/kg (bolus)	Intravenous (IV)	Induces strong, clustered gastric contractions characteristic of MMC Phase III.	[3][5]
Increase in Gastric Motility Index	10–100 ng/kg/min (continuous infusion)	Intravenous (IV)	A dose- dependent increase in the gastric motility index was observed.	[3][4]
Inhibition of Spontaneous Phase III Contractions	0.1 mg/kg MA- 2029 (motilin antagonist)	Intravenous (IV)	Abolished spontaneous gastric phase III contractions.	[2][8]

Table 2: In Vitro Effects of Motilin on Gastric Contractions



Parameter	Motilin Concentration	Preparation	Observed Effect	Reference
Gastric Contraction	10 ⁻⁹ to 10 ⁻⁷ M	Whole stomach organ bath	Elicits concentration- dependent contractions of the isolated stomach preparation.	[9]
Inhibition of Motilin-induced Contraction	10 ⁻¹⁰ M motilin + 10 ⁻¹⁰ to 10 ⁻⁷ M ghrelin	Whole stomach organ bath	Ghrelin enhances motilin- stimulated gastric contractions in a dose-dependent manner.	[10]
Neural Blockade of Motilin's Effect	10 ⁻⁹ to 10 ⁻⁷ M motilin + tetrodotoxin/atro pine	Whole stomach organ bath	The contractile response to motilin is abolished, indicating a neurally mediated pathway.	[9]

Table 3: Effects of Motilin on Gastric Acid Secretion and Food Intake



Parameter	Motilin Dose	Route of Administration	Observed Effect	Reference
Stimulation of Gastric Acid Output	0.1, 1.0, and 10 μg/kg (bolus)	Intravenous (IV)	A dose- dependent increase in gastric acid secretion.	[1][11]
Synergistic Effect with Ghrelin on Acid Secretion	1 μg/kg motilin + 1 μg/kg ghrelin	Intravenous (IV)	Significantly greater stimulation of gastric acid secretion compared to either peptide alone.	[1]
Stimulation of Food Intake	10 μg/kg (bolus)	Intravenous (IV)	Increased food intake during phase I of the MMC.	[5][11]
Inhibition of Food Intake	1 mg/kg/h MA- 2029 (motilin antagonist)	Intravenous (IV) infusion	Lowered food intake during spontaneous phase III contractions.	[12]

Experimental Protocols

Protocol 1: In Vivo Measurement of Gastrointestinal Motility in Conscious Suncus murinus

This protocol describes the surgical implantation of strain gauge transducers for the long-term recording of gastrointestinal contractions in freely moving animals.

Materials:



- Adult Suncus murinus
- Strain gauge transducers
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- · Data acquisition system

Procedure:

- Anesthetize the Suncus murinus using isoflurane.
- Perform a midline laparotomy to expose the abdominal cavity.
- Suture strain gauge transducers to the serosal surface of the gastric body and duodenum,
 orienting them to record circular muscle contractions.[3][5]
- Tunnel the lead wires subcutaneously to the dorsal side of the neck and exteriorize them.
- Close the abdominal wall and skin with sutures.
- Allow the animal to recover for at least one week before commencing experiments.
- For data recording, connect the exteriorized leads to a data acquisition system. Motility is typically recorded in fasted animals to observe the phases of the MMC.
- Administer motilin or other test compounds via a pre-implanted intravenous catheter to observe their effects on gastric motility.

Protocol 2: In Vitro Measurement of Gastric Contractions using an Organ Bath

This protocol details the methodology for assessing the direct effects of **motilin** on isolated stomach preparations.

Materials:



- Adult Suncus murinus
- Krebs-Ringer bicarbonate solution (gassed with 95% O₂ and 5% CO₂)
- Organ bath system with an isometric force transducer
- Synthetic Suncus murinus motilin and other test compounds

Procedure:

- Euthanize the Suncus murinus and immediately excise the whole stomach.[9]
- Mount the stomach preparation in an organ bath containing Krebs-Ringer bicarbonate solution maintained at 37°C and continuously aerated with carbogen gas.
- Attach the preparation to an isometric force transducer to record contractile activity.
- Allow the tissue to equilibrate for at least 60 minutes, during which spontaneous contractions should be observed.
- Add **motilin** or other test compounds to the bath in a cumulative or non-cumulative manner to obtain concentration-response curves.
- Record the contractile responses and analyze the changes in amplitude and frequency.

Protocol 3: Measurement of Gastric Acid Secretion

This protocol describes an established method for measuring gastric acid secretion in anesthetized Suncus murinus.[1]

Materials:

- Adult Suncus murinus
- Urethane anesthesia
- Gastric perfusion system (including a peristaltic pump and cannulas)
- pH meter and titrator

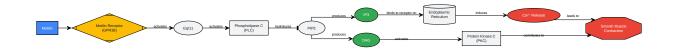


- Saline solution
- Test compounds (e.g., motilin, ghrelin, histamine)

Procedure:

- Anesthetize the Suncus murinus with urethane.
- Cannulate the trachea to ensure a clear airway.
- Perform a laparotomy and expose the stomach.
- Insert an inflow cannula through the esophagus into the stomach and an outflow cannula at the pylorus.
- Perfuse the stomach with saline at a constant rate.
- Collect the perfusate at regular intervals (e.g., every 10 minutes) and measure its volume.
- Determine the acid concentration in the collected samples by titration with a standardized NaOH solution to a pH of 7.0.
- After a basal collection period, administer test compounds intravenously and continue to collect and analyze the perfusate to determine the effect on gastric acid output.[1][11]

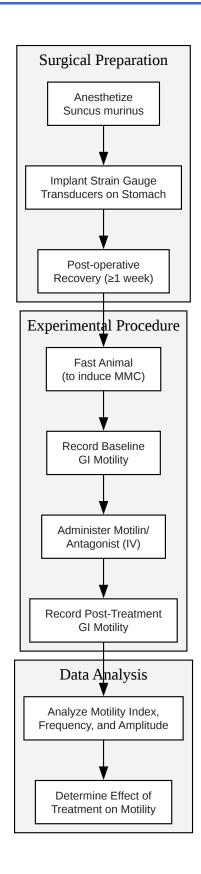
Visualizations



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Caption: **Motilin** signaling pathway in gastrointestinal smooth muscle cells.





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Caption: Experimental workflow for in vivo gastrointestinal motility studies.



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